2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURFCSPYDRJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Benzofuran Chemistry and Halogenated Organic Systems
Benzofuran (B130515) and its derivatives are significant scaffolds in organic chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgnih.govacs.org The benzofuran nucleus is a key structural unit in many pharmaceuticals, highlighting its importance in medicinal chemistry. nih.gov The introduction of a halogen atom, such as bromine, into the benzofuran ring system can significantly influence the compound's physicochemical properties and biological activity. researchgate.net Halogenated organic compounds are a major class of molecules in drug discovery, often exhibiting enhanced lipophilicity and metabolic stability. mdpi.com
The presence of the bromine atom at the 5-position of the benzofuran ring in 2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol is a key feature. Bromo-substituted benzofurans have been the subject of considerable research. For instance, derivatives like 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-ones have been synthesized and evaluated for their antitumor activities. rsc.org Furthermore, research into bromo derivatives of benzofurans has indicated that they can possess high cytotoxicity, making them of interest in the development of anticancer agents. mdpi.com The synthesis of various 5-bromo-benzofuran derivatives, such as ethyl 5-bromo-1-benzofuran-2-carboxylate, has been well-established, providing pathways to a range of functionalized molecules. nih.gov
Significance of Benzofuran Ethanol Scaffolds in Synthetic Methodologies
The ethanol (B145695) substituent at the 2-position of the benzofuran (B130515) ring provides a reactive handle for further chemical modifications, making the benzofuran-ethanol scaffold a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups, allowing for the construction of more complex molecules. For example, 1-(1-benzofuran-2-yl)ethan-1-ol, a closely related compound, is commercially available and serves as a precursor in various synthetic routes. americanelements.com
Synthetic methodologies for accessing benzofuran scaffolds are diverse and well-developed, often involving intramolecular cyclization reactions. nih.govrsc.org The synthesis of 2-substituted benzofurans can be achieved through various strategies, including the reaction of o-hydroxyacetophenones with chloroacetone (B47974). mdpi.com While a specific synthesis for 2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol is not detailed in the provided search results, it is plausible that it could be synthesized from a corresponding 5-bromo-2-acetylbenzofuran derivative via reduction of the ketone. The precursor, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, has been synthesized and its crystal structure determined, indicating the feasibility of accessing the target ethanol derivative. nih.gov
Analytical Methodologies for Structural Elucidation of 2 5 Bromo 1 Benzofuran 2 Yl Ethan 1 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.
In ¹H NMR, the aromatic protons on the benzofuran (B130515) ring system exhibit characteristic chemical shifts and coupling patterns. The proton at position 3 of the furan (B31954) ring typically appears as a singlet in the downfield region. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) show a distinct splitting pattern that allows for their assignment. The ethyl alcohol side chain protons (at C1' and C2') would appear as two triplets, with their chemical shifts influenced by the adjacent hydroxyl and benzofuran ring, respectively. The hydroxyl proton itself would present as a broad singlet, which can be confirmed by D₂O exchange.
In ¹³C NMR, the ten carbon atoms of the molecule would each produce a distinct signal. The chemical shifts of the carbons in the benzofuran core are characteristic of this heterocyclic system. The presence of the bromine atom at C-5 would cause a downfield shift for this carbon and influence the shifts of adjacent carbons. The two carbons of the ethan-1-ol side chain would be found in the aliphatic region of the spectrum.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data on closely related compounds such as 1-(5-Bromo-1-benzofuran-2-yl)ethanone.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~6.7 | s |
| H-4 | ~7.6 | d |
| H-6 | ~7.3 | dd |
| H-7 | ~7.4 | d |
| -CH₂- (at C-2') | ~2.9 | t |
| -CH₂- (at C-1') | ~3.9 | t |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158 |
| C-3 | ~105 |
| C-3a | ~129 |
| C-4 | ~125 |
| C-5 | ~115 |
| C-6 | ~123 |
| C-7 | ~112 |
| C-7a | ~154 |
| C-1' | ~61 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₉BrO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁵⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Electron impact (EI) ionization would likely lead to fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage. libretexts.org For this compound, a significant fragment would likely result from the cleavage of the C-C bond between the side chain and the benzofuran ring. The fragmentation of 2-aroylbenzofuran derivatives has been shown to produce characteristic acylium ions. researchgate.net While this compound is not an aroyl derivative, the stability of the benzofuran ring system would influence the fragmentation pathways.
Predicted mass spectrometry data indicates the monoisotopic mass to be approximately 239.97859 Da. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 240.98587 |
| [M+Na]⁺ | 262.96781 |
| [M-H]⁻ | 238.97131 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq In the IR spectrum of this compound, several characteristic absorption bands would be expected.
A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration of the primary alcohol would appear in the region of 1050-1150 cm⁻¹. The presence of the aromatic benzofuran system would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is also expected to show a strong band. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3400-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=C (aromatic) | 1600-1450 | Medium to Strong |
| C-O (alcohol) | 1150-1050 | Strong |
| C-O-C (furan) | 1250-1050 | Strong |
X-ray Crystallography for Solid-State Molecular Geometry
While there is no published crystal structure for the title compound, the crystal structure of the closely related ketone, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, has been reported. nih.gov This structure reveals that the benzofuran ring system is approximately planar. nih.gov It is expected that the benzofuran core of this compound would also be planar.
In the solid state, it is highly probable that intermolecular hydrogen bonding would occur involving the hydroxyl group of the ethan-1-ol side chain. These hydrogen bonds would play a significant role in the packing of the molecules in the crystal lattice. The conformation of the ethan-1-ol side chain relative to the benzofuran ring would also be determined, revealing any steric or electronic interactions that influence its orientation.
Table 5: Anticipated Crystallographic Parameters based on Related Structures
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| Key Feature | Planar benzofuran ring system |
Application of 2 5 Bromo 1 Benzofuran 2 Yl Ethan 1 Ol As a Synthetic Intermediate
Precursor in the Synthesis of Advanced Organic Scaffolds
The benzofuran (B130515) moiety is a fundamental component of numerous biologically active natural and synthetic compounds. researchgate.net The presence of the bromo substituent on the benzene (B151609) ring and the hydroxyl group on the ethyl side chain of 2-(5-bromo-1-benzofuran-2-yl)ethan-1-ol allows for its use as a starting material in the construction of more elaborate organic scaffolds. For instance, the related compound, 1-(5-bromo-1-benzofuran-2-yl)ethanone, can be synthesized from 5-bromosalicylaldehyde (B98134) and chloroacetone (B47974). nih.gov This ketone can then serve as a precursor for a wide range of derivatives. The ethanol (B145695) side chain of the primary compound can be oxidized to an aldehyde or a carboxylic acid, or the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions, thus enabling the extension of the carbon skeleton and the creation of advanced molecular frameworks.
Building Block for Complex Heterocyclic Systems
The structure of this compound is particularly well-suited for the synthesis of complex heterocyclic systems. The benzofuran unit itself is a key feature in many pharmacologically important molecules. rsc.orgscienceopen.com Research has demonstrated that derivatives of 5-bromobenzofuran (B130475) can be used to synthesize a variety of heterocyclic compounds, including those containing thiazole, pyrazole, and pyrimidine (B1678525) rings. sciepub.comresearchgate.net For example, 1-(5-bromobenzofuran-2-yl)ethanone, a close relative of the title compound, can be reacted with various reagents to form hydrazones, which are then cyclized to produce complex heterocyclic systems. sciepub.com The bromo-substituent also offers a handle for cross-coupling reactions, such as the Suzuki or Heck reaction, allowing for the introduction of new carbon-carbon bonds and the construction of polycyclic and other complex heterocyclic structures.
Role in the Development of Agrochemical Intermediates
While direct evidence for the use of this compound in agrochemical development is not extensively documented in the provided search results, the broader class of benzofuran derivatives has shown potential in this area. Many heterocyclic compounds form the basis of modern agrochemicals. The structural motifs present in the title compound are found in molecules with biological activity, suggesting its potential as an intermediate for novel agrochemicals. The synthesis of various substituted benzofurans is a topic of interest for their potential as antimicrobial agents, which could have applications in crop protection. rsc.org
Facile Access to Functionalized Derivatives for Material Science Research
The application of benzofuran derivatives extends to material science. The core structure is a component in some organic transistors. rsc.org The potential for this compound to be functionalized makes it a candidate for the synthesis of novel materials. The bromo- and hydroxyl- groups allow for polymerization or for attachment to other molecular units, potentially leading to the development of new polymers or functional organic materials with specific electronic or photophysical properties.
Future Prospects in Synthetic Organic Chemistry
The synthetic utility of this compound and its derivatives points towards a promising future in synthetic organic chemistry. The compound serves as a versatile platform for the generation of diverse molecular architectures. Future research is likely to focus on exploiting the reactivity of the bromo and hydroxyl groups to create novel compounds with enhanced biological activities. mdpi.com The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation, will further expand the range of molecules accessible from this intermediate. scienceopen.com Its role as a building block for complex natural product synthesis and for the creation of new pharmaceutical and material science candidates will continue to be an active area of investigation. scienceopen.comnih.gov
Q & A
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Methodology : Optimize reaction stoichiometry (e.g., 1.2 equiv NaBH₄ for complete ketone reduction) and use flow chemistry for precise temperature/residence time control. Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
